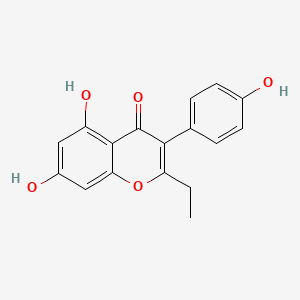
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, is of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with ethyl groups under controlled conditions. Common synthetic routes may include:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.
Aldol Condensation: This reaction involves the formation of a β-hydroxy ketone or aldehyde, followed by dehydration to yield the flavonoid structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Methyl iodide (CH3I), acetic anhydride (C4H6O3).
Major Products
Oxidation Products: Quinones, epoxides.
Reduction Products: Dihydro derivatives.
Substitution Products: Methylated or acetylated flavonoids.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes.
Anti-inflammatory Activity: It can inhibit pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific ethyl and hydroxyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.
Eigenschaften
Molekularformel |
C17H14O5 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
2-ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-2-13-15(9-3-5-10(18)6-4-9)17(21)16-12(20)7-11(19)8-14(16)22-13/h3-8,18-20H,2H2,1H3 |
InChI-Schlüssel |
OGFYUQBVRBBUDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


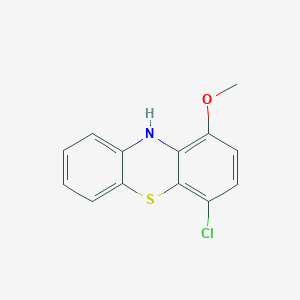


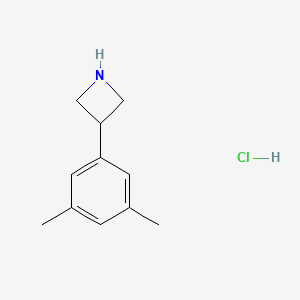

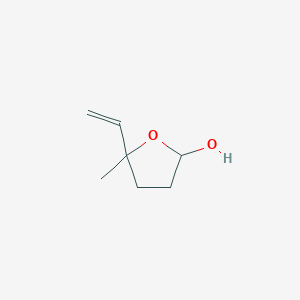

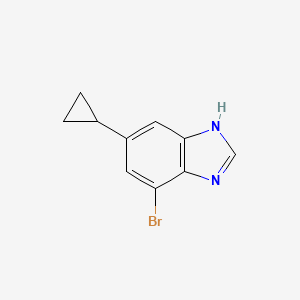
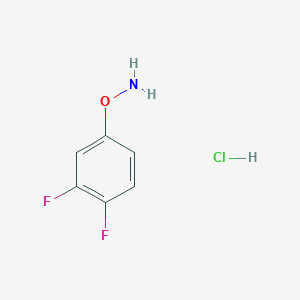

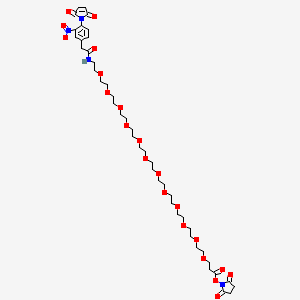
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)


